2-ethyl-3-methoxyaniline chemical structure and CAS number
2-ethyl-3-methoxyaniline chemical structure and CAS number
2-Ethyl-3-Methoxyaniline: Structural Profiling and Synthetic Applications in Kinase Inhibitor Development
Executive Summary
In the landscape of targeted oncology and medicinal chemistry, highly substituted anilines serve as privileged pharmacophores. 2-Ethyl-3-methoxyaniline is a sterically and electronically tuned building block critical for synthesizing selective receptor tyrosine kinase (RTK) inhibitors. This technical guide provides an in-depth evaluation of its chemical properties, its mechanistic role in targeting the RET (REarranged during Transfection) kinase pathway, and validated experimental protocols for its integration into quinazoline-based drug scaffolds.
Physicochemical Profiling & Structural Integrity
The structural uniqueness of 2-ethyl-3-methoxyaniline arises from the ortho-meta substitution pattern relative to the primary amine. The ethyl group at the C2 position provides critical steric bulk, which restricts the rotational degrees of freedom when the aniline nitrogen is coupled to a larger heterocyclic core (such as a quinazoline). This conformational locking is essential for achieving high binding affinity and selectivity in the narrow ATP-binding pockets of kinases. Concurrently, the methoxy group at C3 acts as an electron-donating group via resonance, increasing the nucleophilicity of the aniline nitrogen, thereby facilitating downstream nucleophilic aromatic substitution (SNAr) reactions.
Table 1: Quantitative Chemical and Structural Specifications
| Property | Value |
| Chemical Name | 2-ethyl-3-methoxyaniline |
| CAS Registry Number (Free Base) | 114274-16-7 |
| CAS Registry Number (HCl Salt) | 114274-15-6 |
| Molecular Formula | C9H13NO |
| Molecular Weight | 151.21 g/mol |
| SMILES String | CCC1=C(N)C=CC=C1OC |
These parameters are corroborated by the 1[1] and 2[2].
Mechanistic Role in Drug Design: Targeting RET Kinase
Gain-of-function mutations and fusions in the RET kinase (e.g., KIF5B-RET) are primary oncogenic drivers in medullary thyroid cancer (MTC) and lung adenocarcinoma (LAD). 2-Ethyl-3-methoxyaniline is extensively utilized as a precursor to synthesize 2-substituted phenol quinazolines, which act as potent, selective RET inhibitors[3].
When 2-ethyl-3-methoxyaniline is demethylated and coupled to a quinazoline core, the resulting anilinoquinazoline occupies the ATP-binding site of the RET kinase. The 2-ethyl group projects into a specific hydrophobic sub-pocket, enhancing selectivity against off-target kinases like KDR (VEGFR2), thereby reducing clinical toxicities such as hypertension[3].
Fig 1: RET Kinase Signaling Pathway and targeted competitive inhibition by anilinoquinazoline derivatives.
Experimental Methodologies: Synthesis & Validation
To deploy 2-ethyl-3-methoxyaniline in drug discovery, it must undergo precise structural modifications. The following self-validating protocols outline the synthesis of a RET inhibitor intermediate, emphasizing the causality behind each procedural step as documented in 3[3].
Protocol 1: Lewis Acid-Mediated Demethylation
Objective: Convert 2-ethyl-3-methoxyaniline to 3-amino-2-ethylphenol. Causality: Boron tribromide (BBr3) is a strong Lewis acid that selectively coordinates with the methoxy oxygen. The subsequent nucleophilic attack by bromide cleaves the methyl-oxygen bond. Dichloromethane (DCM) is chosen as a non-coordinating solvent to prevent competitive binding with the Lewis acid.
Step-by-Step Procedure:
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Preparation: Dissolve 2-ethyl-3-methoxyaniline (141 mg, 0.93 mmol) in anhydrous DCM (1.0 mL) under an inert nitrogen atmosphere to prevent premature hydrolysis of the reagent[3].
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Cooling: Submerge the reaction flask in an ice-water bath (0°C). Rationale: The initial coordination of BBr3 to the amine and ether is highly exothermic; thermal control prevents charring and side reactions.
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Reagent Addition: Add BBr3 (1 M solution in DCM, 4.66 mL, 4.66 mmol) dropwise[3]. Rationale: A 5-fold molar excess is required because the primary amine will irreversibly coordinate with at least one equivalent of BBr3, leaving the remainder to facilitate ether cleavage.
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Propagation: Remove the ice bath and stir the mixture at room temperature (20-25°C) for 12 hours (overnight)[3].
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Validation Check 1 (In-Process): Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (3:1). The disappearance of the starting material spot confirms reaction completion.
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Quenching: Carefully pour the mixture into crushed ice. Rationale: Water hydrolyzes the intermediate boron complexes, liberating the free phenol and hydrobromic acid[3].
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Neutralization & Extraction: Neutralize the aqueous layer with saturated sodium carbonate (Na2CO3) to pH 7-8 to ensure the amine is in its free-base form[3]. Extract with DCM (2 × 20 mL).
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Isolation: Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield 3-amino-2-ethylphenol[3].
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
Objective: Couple 3-amino-2-ethylphenol to a 4-chloroquinazoline core. Causality: The electron-deficient C4 position of the quinazoline ring is highly susceptible to nucleophilic attack by the primary amine of our intermediate.
Step-by-Step Procedure:
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Reaction Setup: Combine 3-amino-2-ethylphenol (1.0 eq) and 6,7-bismethoxychloroquinazoline (1.0 eq) in isopropanol.
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Catalysis: Add a catalytic amount of hydrochloric acid (HCl). Rationale: Protonation of the quinazoline nitrogen (N1) increases the electrophilicity of the C4 carbon, dramatically accelerating the SNAr reaction.
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Heating: Reflux the mixture at 80°C for 4 hours.
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Validation Check 2 (Post-Reaction): Analyze via LC-MS. The presence of the target mass [M+H]+ and the absence of the 4-chloroquinazoline isotope pattern confirm successful coupling.
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Purification: Cool to room temperature, filter the precipitated product, and wash with cold isopropanol to obtain the pure anilinoquinazoline derivative.
Fig 2: Synthetic workflow for the integration of 2-ethyl-3-methoxyaniline into quinazoline scaffolds.
References
- Source: nih.
- Source: molbase.
- Source: nih.
- Source: google.
